An In-Depth Technical Guide to Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS No. 1272756-52-1)
An In-Depth Technical Guide to Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS No. 1272756-52-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-amino-3-(piperidin-1-yl)benzoate, a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound, this guide synthesizes information from structurally related molecules to provide insights into its synthesis, properties, and potential applications. All information derived from analogous compounds is explicitly noted.
Chemical Identity and Properties
Methyl 4-amino-3-(piperidin-1-yl)benzoate is a multifaceted organic molecule featuring a benzoate ester, a primary aromatic amine, and a tertiary amine incorporated into a piperidine ring. This unique combination of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methyl 4-amino-3-(piperidin-1-yl)benzoate
| Property | Value | Source/Method |
| CAS Number | 1272756-52-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 234.30 g/mol | Calculated |
| Appearance | Off-white to yellow solid (Predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | Inferred from similar compounds |
Synthesis and Reaction Pathways
A likely precursor for the synthesis is a methyl benzoate derivative with a leaving group at the 3-position and an amino group at the 4-position, which may require a protecting group strategy. For instance, starting from methyl 4-amino-3-nitrobenzoate, the nitro group can be reduced to an amino group, followed by a reaction that introduces the piperidine moiety. However, a more direct and plausible route is the Buchwald-Hartwig amination.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely used for the synthesis of substituted anilines.
Figure 1: Proposed synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate via Buchwald-Hartwig amination.
Experimental Protocol (Hypothetical):
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Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-amino-3-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a phosphine ligand like BINAP (0.02-0.10 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Addition of Reagents: Add a non-polar aprotic solvent such as toluene, followed by piperidine (1.1-1.5 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-2.0 eq).
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Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in Methyl 4-amino-3-(piperidin-1-yl)benzoate are of significant interest in medicinal chemistry. The 4-aminobenzoic acid scaffold is a key component in a variety of biologically active compounds. The piperidine moiety is a common feature in many pharmaceuticals, often used to improve solubility, metabolic stability, and to modulate receptor binding.
Scaffold for Kinase Inhibitors
Substituted aminobenzoic acids are prevalent in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The amino and carboxylate groups can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The piperidine group can be further functionalized to target specific regions of the kinase, potentially leading to increased potency and selectivity. For example, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as EGFR inhibitors.[2]
Figure 2: Potential derivatization of the core scaffold for various biological targets.
Intermediate for Organic Light-Emitting Diodes (OLEDs)
Aromatic compounds containing both electron-donating (amino, piperidine) and electron-withdrawing (ester) groups can exhibit interesting photophysical properties. Such "push-pull" systems are often investigated for their potential use in organic electronics, including OLEDs. While not directly studied, the electronic nature of this molecule suggests it could serve as a building block for novel organic electronic materials.
Analytical Characterization (Predicted)
Comprehensive analytical data for Methyl 4-amino-3-(piperidin-1-yl)benzoate is not available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:
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¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, the methyl ester protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen of the piperidine ring would appear as a multiplet shifted downfield.
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¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the piperidine ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.30 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N stretching vibrations.
Safety and Handling
Specific safety and handling information for Methyl 4-amino-3-(piperidin-1-yl)benzoate is not available. Therefore, it should be handled with the standard precautions for a novel research chemical. Based on structurally similar compounds, the following general safety measures are recommended:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS No. 1272756-52-1) is a chemical compound with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific molecule is scarce, its structural features suggest promising avenues for research, particularly in the development of kinase inhibitors and novel organic materials. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
References
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Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

